1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine
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Overview
Description
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a pyrazole moiety The pyrazole ring is substituted with two methyl groups at positions 1 and 3, and a methyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 1,3-diketones with hydrazines.
Attachment of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and ligands.
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. Additionally, it can interact with biological macromolecules, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: A precursor in the synthesis of the target compound.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate used in the synthesis of pharmaceutical agents.
3,5-Dimethyl-1H-pyrazole: A structurally related compound with similar reactivity.
Uniqueness
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-7-5-8(12(2)11-7)6-9(10)3-4-9/h5H,3-4,6,10H2,1-2H3 |
InChI Key |
QQOUEDFZNNZTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC2(CC2)N)C |
Origin of Product |
United States |
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